![molecular formula C7H4BrN3O B2501161 6-Bromopirazolo[1,5-a]pirimidin-3-carbaldehído CAS No. 1263060-72-5](/img/structure/B2501161.png)
6-Bromopirazolo[1,5-a]pirimidin-3-carbaldehído
Descripción general
Descripción
6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 6th position and an aldehyde group at the 3rd position
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has indicated that 6-bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde exhibits promising anticancer properties. It has been shown to inhibit specific kinases involved in cancer cell proliferation, making it a candidate for further pharmacological investigations.
- Case Study : In vitro assays demonstrated that derivatives of this compound could induce apoptosis in various cancer cell lines. For instance, a study reported IC50 values below 150 μM for several derivatives against HeLa cells, indicating selective targeting of cancer cells without significant harm to normal cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy, particularly against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB).
- Case Study : A study highlighted that the minimum inhibitory concentration (MIC) values for this compound were as low as 0.006 μM against certain MDR-TB strains, suggesting its potential as a new therapeutic agent for tuberculosis.
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship is crucial for optimizing the biological activity of 6-bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde. Modifications at various positions on the pyrazolo and pyrimidine rings significantly impact its potency and selectivity against different biological targets.
Compound Modification | Observed Effect |
---|---|
Bromine at C6 | Enhanced binding affinity |
Formyl group at C3 | Increased anticancer activity |
Substituents at C2 and C4 | Improved potency against MDR-TB |
Synthesis and Pharmaceutical Intermediates
6-bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde serves as an important chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structure allows for the modification and development of novel compounds with enhanced therapeutic profiles.
Future Directions in Research
The ongoing research into 6-bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde is focused on:
- Optimizing its pharmacokinetic properties : Enhancing absorption, distribution, metabolism, and excretion (ADME) profiles to improve efficacy.
- Exploring combination therapies : Investigating its potential in combination with other therapeutic agents to enhance anticancer and antimicrobial effects.
- Developing novel derivatives : Modifying the chemical structure to discover new compounds with improved biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves the cyclocondensation of 3-aminopyrazole with appropriate biselectrophilic compounds. One common method includes the reaction of 3-aminopyrazole with 2,4-dibromopyrimidine under basic conditions, followed by oxidation to introduce the aldehyde group at the 3rd position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation Reactions: Typically carried out in the presence of acid or base catalysts.
Major Products
Substitution Products: Various substituted pyrazolo[1,5-a]pyrimidines.
Oxidation Products: 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Reduction Products: 6-Bromopyrazolo[1,5-a]pyrimidine-3-methanol.
Condensation Products: Imines and hydrazones.
Mecanismo De Acción
The mechanism of action of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aldehyde group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Contains nitro groups and amino groups, making it a heat-resistant explosive.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another heat-resistant compound with different functional groups.
Actividad Biológica
6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and other pharmacological effects.
Synthesis and Structural Characteristics
The synthesis of 6-bromopyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclocondensation of 3-aminopyrazoles with various electrophilic reagents. The introduction of bromine at the 6-position enhances the compound's reactivity and potential biological activity. Recent studies indicate that modifications at positions 2, 3, 5, and 7 can lead to compounds with enhanced efficacy against various biological targets .
Anticancer Properties
Research has highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including 6-bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, studies demonstrate that these derivatives can act as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The structure-activity relationship (SAR) studies indicate that modifications at specific positions significantly affect their inhibitory potency against CDK enzymes .
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde | CDK1 | 0.05 |
Other derivatives | CDK2 | 0.03 |
Other derivatives | CHK1 | 0.04 |
Enzymatic Inhibition
The compound also exhibits notable enzymatic inhibitory activity beyond cancer targets. It has been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. The IC50 values for COX-2 inhibition were comparable to standard anti-inflammatory drugs like celecoxib, indicating its potential as an anti-inflammatory agent .
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde | COX-2 | 0.04 |
Celecoxib | COX-2 | 0.04 |
Other Pharmacological Effects
Beyond anticancer and anti-inflammatory activities, pyrazolo[1,5-a]pyrimidine derivatives have shown promise in other areas:
- Antiviral Activity : Some derivatives exhibit antiviral properties against various viral strains.
- Psychopharmacological Effects : Compounds in this class are being explored for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems .
Case Studies
Several case studies have been conducted to evaluate the efficacy of 6-bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde in vivo and in vitro:
- In Vitro Study on Cancer Cell Lines : A study reported that this compound induced apoptosis in HeLa cells through the activation of caspase pathways.
- Anti-inflammatory Model : In a carrageenan-induced paw edema model in rats, the compound significantly reduced inflammation compared to controls.
- Antiviral Testing : The compound was tested against influenza virus strains and showed promising results in reducing viral replication.
Propiedades
IUPAC Name |
6-bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-6-2-9-7-5(4-12)1-10-11(7)3-6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBGYVMMIRJOEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263060-72-5 | |
Record name | 6-bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.